Product packaging for 1,3-Dichlorobutan-2-ol(Cat. No.:CAS No. 116529-72-7)

1,3-Dichlorobutan-2-ol

Cat. No.: B2429005
CAS No.: 116529-72-7
M. Wt: 143.01
InChI Key: RCWHZEBSWOBIDT-UHFFFAOYSA-N
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Description

Significance of Halogenated Alcohols in Advanced Synthetic Design

Halogenated alcohols are a class of organic compounds that have garnered significant interest in synthetic organic chemistry. The presence of both a hydroxyl (-OH) group and one or more halogen atoms on the same carbon skeleton imparts a unique reactivity to these molecules, making them valuable intermediates in the synthesis of a wide array of more complex compounds. evitachem.com The hydroxyl group can be a directing group for further reactions or can be transformed into other functional groups, while the halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions or can participate in coupling reactions. chemspider.com

The introduction of halogen atoms into an alcohol framework can significantly alter the molecule's electronic properties and steric environment, thereby influencing its reactivity and the stereochemical outcome of subsequent transformations. chemspider.com This dual functionality allows for a stepwise and controlled construction of molecular complexity, a cornerstone of advanced synthetic design. Chemists can strategically employ the differential reactivity of the hydroxyl and halo- groups to achieve selective modifications at various points in a synthetic sequence. evitachem.com

Overview of the Butanol Framework in Complex Chemical Syntheses

Butanol, a four-carbon alcohol, and its isomers are fundamental building blocks in chemical synthesis. nih.gov The butanol framework offers a versatile scaffold that can be functionalized in numerous ways to construct more intricate molecules. It is a common starting material for the production of solvents, plasticizers, and a variety of other commercially important chemicals. google.com

The structural diversity of butanol isomers, including n-butanol, sec-butanol, isobutanol, and tert-butanol, provides chemists with a range of starting points for targeted synthesis. nih.gov The specific isomer chosen can influence the reactivity and properties of the resulting products. The four-carbon chain provides a balance of lipophilicity and functionality that is desirable in many synthetic applications. The chemical manipulation of the butanol framework, including the introduction of multiple functional groups as seen in 1,3-Dichlorobutan-2-ol, is a testament to its importance in the creation of novel chemical entities.

Historical Trajectories of Research and Development Pertaining to this compound

While specific historical research focused solely on this compound is not widely documented, its synthetic pathway can be inferred from established chemical principles. The likely precursor to this compound is 1,3-Dichlorobutan-2-one (B96724). evitachem.com The synthesis of this ketone can be achieved through the chlorination of butanone. evitachem.com The subsequent reduction of the carbonyl group in 1,3-Dichlorobutan-2-one would yield this compound.

Historically, the development of halogenation and reduction reactions has been a central theme in organic synthesis. The discovery and refinement of chlorinating agents and reducing agents throughout the 20th century have made the synthesis of compounds like this compound theoretically straightforward. Research into related compounds, such as 1,3-Dichloropropan-2-ol, which is an important intermediate in the production of epichlorohydrin (B41342), has been more extensive, suggesting that dichlorinated alcohols have been of industrial and academic interest for some time. wikipedia.orgnih.gov

Delineation of Current Academic Inquiry Avenues for this compound

Current academic inquiry into this compound appears to be limited, with a lack of published research specifically detailing its applications. However, based on its structure, several potential research avenues can be delineated. As a bifunctional molecule, this compound could serve as a valuable building block in the synthesis of novel heterocyclic compounds. The hydroxyl and chloro- groups offer reactive sites for intramolecular cyclization reactions, potentially leading to the formation of substituted oxetanes, furans, or other ring systems.

Furthermore, the stereochemistry of this compound, which contains two chiral centers, could be an area of interest for asymmetric synthesis. The development of stereoselective synthetic routes to the different stereoisomers of this compound and the investigation of their differential reactivity would be a logical direction for future research. The compound could also be explored as a precursor to other functionalized butanol derivatives through the selective substitution of its chlorine atoms.

Chemical Properties of this compound

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValueSource
Molecular FormulaC4H8Cl2O nih.govuni.lu
IUPAC NameThis compound nih.gov
CAS Number116529-72-7 nih.gov
Molar Mass143.01 g/mol nih.gov
Monoisotopic Mass141.99522 Da uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Cl2O B2429005 1,3-Dichlorobutan-2-ol CAS No. 116529-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichlorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O/c1-3(6)4(7)2-5/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWHZEBSWOBIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-72-7
Record name 1,3-dichlorobutan-2-ol
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Synthetic Methodologies for 1,3 Dichlorobutan 2 Ol

Direct Synthesis Approaches

Direct synthesis methods primarily focus on the transformation of closely related molecules into the target compound, 1,3-dichlorobutan-2-ol.

Reductive Transformations from Halogenated Ketones (e.g., 1,3-Dichlorobutan-2-one)

A principal direct route to this compound involves the reduction of the corresponding halogenated ketone, 1,3-dichlorobutan-2-one (B96724). This transformation targets the carbonyl group (C=O) of the ketone, converting it into a hydroxyl group (-OH) to form the secondary alcohol.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction is typically conducted in an appropriate solvent like ether or tetrahydrofuran (B95107) under anhydrous conditions. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of 1,3-dichlorobutan-2-one. A subsequent workup with a protic source then yields this compound.

The choice of reducing agent can be critical. Lithium aluminum hydride is a more potent reducing agent than sodium borohydride and is capable of reducing a wider range of functional groups. However, for the specific reduction of a ketone to an alcohol, sodium borohydride is often preferred due to its milder nature and greater selectivity, which helps to avoid potential side reactions involving the chlorine atoms.

A process has been described for producing α-halohydrins by reducing α-halo ketones. google.com For instance, the conversion of α-chloroketones to halohydrins can be achieved using reducing agents like sodium borohydride. google.com

Exploration of Stereoselective Reduction Strategies for Chiral Control

The reduction of the prochiral ketone 1,3-dichlorobutan-2-one can lead to the formation of chiral this compound, which can exist as different stereoisomers. Asymmetric reduction strategies are employed to control the stereochemical outcome of this reaction, aiming for the selective synthesis of a particular enantiomer or diastereomer.

Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), are highly effective catalysts for the stereoselective reduction of ketones. nih.govoup.comunipd.it These biocatalysts can exhibit high enantioselectivity, producing chiral alcohols with a high degree of optical purity. nih.govoup.com The use of microorganisms or isolated enzymes for the reduction of prochiral ketones is a key strategy in producing single-enantiomer pharmaceuticals. nih.govoup.com For example, ADHs have been successfully used in the asymmetric reduction of prochiral haloketones. unipd.it The reaction often involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which provides the hydride for the reduction.

Organocatalysis: Organocatalysts offer a metal-free alternative for asymmetric ketone reduction. rsc.orgthieme-connect.com Catalysts based on chiral amines, phosphoric acids, and oxazaborolidines have been developed to achieve high enantioselectivity in the reduction of prochiral ketones. rsc.org These catalysts work by forming a transient chiral complex with the ketone or the reducing agent, thereby directing the hydride attack to one face of the carbonyl group over the other.

Metal-Catalyzed Asymmetric Hydrogenation: Chiral transition metal complexes, often featuring rhodium, ruthenium, or iridium with chiral ligands, are also powerful tools for asymmetric hydrogenation. These catalysts can achieve high yields and excellent enantioselectivity in the reduction of α-halogenated ketones.

Indirect Synthetic Routes and Precursor Chemistry

Indirect methods involve a series of reactions starting from more readily available precursors, which are chemically modified to introduce the required functional groups and stereochemistry to form this compound.

Selective Halogenation of Butanol Derivatives

The synthesis of halohydrins can be achieved through the selective halogenation of specific butanol derivatives. A common method is the reaction of an alkene with a halogen in the presence of water. wikipedia.orgbyjus.comchemistrysteps.com This reaction, a form of electrophilic addition, proceeds with anti-addition, resulting in the trans configuration of the newly added halogen and hydroxyl groups. wikipedia.org For instance, the reaction of an alkene with chlorine and water yields a chlorohydrin. youtube.com

Another approach involves the ring-opening of epoxides. Epoxides react with hydrohalic acids or metal halides to produce halohydrins. wikipedia.orgbyjus.com This method is utilized on an industrial scale for the production of some chlorohydrins. wikipedia.org

Comprehensive Analysis of Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.edusolubilityofthings.comimperial.ac.uk This approach is essential for synthesizing complex molecules from simpler starting materials. fiveable.me

Several FGI strategies could hypothetically lead to this compound:

From Diols: A starting material like butane-1,2,3-triol could undergo selective chlorination. Reagents would be needed that can replace hydroxyl groups with chlorine atoms with high regioselectivity.

From Amino Alcohols: An amino alcohol precursor could be converted to the target dichlorohydrin. This might involve a diazotization reaction to replace the amino group with a chlorine atom, followed by another chlorination step.

From other Halogenated Compounds: A compound like 1,2-dichlorobutane (B1580518) could potentially be oxidized at the 2-position to introduce the hydroxyl group.

These interconversions often require careful selection of reagents and reaction conditions to achieve the desired transformation without affecting other parts of the molecule. vanderbilt.edu

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.combio-conferences.orgresearchgate.net

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. tandfonline.com Addition reactions, for example, are highly atom-economical.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. bio-conferences.org Biocatalysts and organocatalysts are particularly attractive from a green chemistry perspective as they are often metal-free and operate under mild conditions. unipd.it

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives, such as water or solvent-free conditions. tandfonline.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. smolecule.com

For instance, a chemoenzymatic process for producing a precursor to a pharmaceutical involved a halohydrin dehalogenase enzyme, which reduced waste and eliminated dangerous reagents and purification steps. tandfonline.com The direct biocatalytic hydroxylation of C-H bonds is another green approach to synthesizing enantioenriched β-halohydrins, avoiding the need for pre-functionalization of the substrate. unipd.it

Table of Synthetic Approaches for this compound

Synthetic Approach Starting Material Key Reagents/Catalysts Advantages Challenges
Reductive Transformation 1,3-Dichlorobutan-2-one NaBH₄, LiAlH₄ Direct, often high-yielding Control of stereochemistry can be difficult without chiral reagents.
Stereoselective Reduction 1,3-Dichlorobutan-2-one Alcohol Dehydrogenases, Chiral Organocatalysts High enantioselectivity, mild reaction conditions Enzyme stability and cost, catalyst loading.
Selective Halogenation Butene derivative Cl₂, H₂O Atom economical Regioselectivity and stereoselectivity can be challenging.
Ring-opening of Epoxide Butane-derived epoxide HCl, Metal Halides Can be highly regioselective Availability of the starting epoxide.
Functional Group Interconversion Diols, Amino Alcohols Various Utilizes readily available starting materials Often multi-step, may have lower overall yield.
Green Synthesis Various Biocatalysts, Green Solvents Reduced environmental impact, safer processes Development of efficient and robust green methods.

Reactivity and Mechanistic Pathways of 1,3 Dichlorobutan 2 Ol

Nucleophilic Substitution Reactions

The structure of 1,3-Dichlorobutan-2-ol, possessing both a hydroxyl group and chlorine atoms, presents multiple sites for nucleophilic attack. The primary focus is typically on the displacement of the halide ions or the substitution of the alcohol group after its conversion into a better leaving group.

Halogen Displacement Reactions: Comparative Analysis of SN1 and SN2 Pathways

The displacement of the chloride ions in this compound can theoretically proceed via either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism. The preferred pathway is highly dependent on the reaction conditions and the specific chlorine atom being targeted (at C1 or C3).

The carbon at the C-3 position is a secondary carbon, which can potentially undergo substitution via either pathway. libretexts.org An SN2 reaction at this position would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the C-3 center. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. libretexts.org

Conversely, an SN1 reaction would proceed through a two-step mechanism involving the formation of a secondary carbocation at the C-3 position. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org However, the stability of this carbocation is significantly influenced by the electron-withdrawing inductive effect of the adjacent hydroxyl group (at C-2) and the chlorine atom at C-1. This inductive effect destabilizes the positive charge on the C-3 carbocation, making the SN1 pathway less favorable compared to a standard secondary alkyl halide.

The chlorine at the C-1 position is on a primary carbon. Nucleophilic substitution at this site is almost exclusively expected to follow an SN2 pathway. Primary carbocations are highly unstable, rendering an SN1 reaction at this position energetically prohibitive. masterorganicchemistry.com Steric hindrance at the C-1 position is minimal, further favoring the concerted, single-step SN2 mechanism.

ParameterSN1 PathwaySN2 Pathway
Substrate PreferenceTertiary > Secondary >> Primary researchgate.netMethyl > Primary > Secondary >> Tertiary researchgate.net
MechanismTwo-step (Carbocation intermediate) masterorganicchemistry.comOne-step (Concerted) masterorganicchemistry.com
KineticsUnimolecular (Rate = k[Substrate]) youtube.comBimolecular (Rate = k[Substrate][Nucleophile]) youtube.com
NucleophileWeak nucleophiles favored (e.g., H₂O, ROH) libretexts.orgStrong nucleophiles favored (e.g., I⁻, CN⁻, RS⁻) libretexts.org
SolventPolar protic (e.g., water, alcohols) libretexts.orgPolar aprotic (e.g., acetone, DMSO) libretexts.org
StereochemistryRacemization masterorganicchemistry.comInversion of configuration masterorganicchemistry.com

Investigations into Regioselectivity and Stereoselectivity of Substitution Reactions

Regioselectivity in nucleophilic substitution reactions of this compound concerns which of the three potential leaving groups (Cl at C1, OH at C2, or Cl at C3) is replaced. Without prior activation, the chloride ions are better leaving groups than the hydroxide (B78521) ion. Therefore, under most nucleophilic conditions, substitution will occur at either C-1 or C-3.

The relative reactivity of the C1-Cl versus the C3-Cl bond is a key question. The C-1 position is primary and less sterically hindered, suggesting it would be more susceptible to SN2 attack. The C-3 position is secondary and more sterically hindered. However, electronic effects also play a critical role. The electron-withdrawing nature of the hydroxyl group at C-2 will influence the electrophilicity of both C-1 and C-3. This complex interplay means that the regioselectivity can often be controlled by the choice of nucleophile and reaction conditions.

Stereoselectivity is a crucial consideration due to the presence of two chiral centers at C-2 and C-3.

Substitution at C-1: As this proceeds via an SN2 mechanism, it does not affect the existing stereocenters at C-2 and C-3.

Substitution at C-3: If this occurs via an SN2 pathway, it will result in the inversion of the stereochemical configuration at the C-3 center. If conditions were to force an SN1 reaction, it would lead to a racemic mixture at the C-3 center.

Substitution at C-2: For the hydroxyl group to be substituted, it must first be protonated or converted into a better leaving group (e.g., a tosylate). Subsequent SN2 attack would invert the stereochemistry at C-2, while an SN1 reaction would lead to racemization at this center.

Oxidation Reactions

The secondary alcohol functional group in this compound is readily susceptible to oxidation.

Conversion to Carbonyl Compounds (e.g., 1,3-Dichlorobutan-2-one)

The oxidation of the secondary alcohol at the C-2 position yields the corresponding ketone, 1,3-Dichlorobutan-2-one (B96724). nih.gov This is a common and synthetically useful transformation. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, temperature) and tolerance of other functional groups.

Common reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid). numberanalytics.com

Hypochlorite-based reagents, such as sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like TEMPO. organic-chemistry.org

Hypervalent iodine compounds like o-iodoxybenzoic acid (IBX). organic-chemistry.org

The presence of chlorine atoms on the adjacent carbons can increase the reactivity of the alcohol towards oxidation due to their electron-withdrawing nature.

Selective Oxidation of the Hydroxyl Functional Group

In the context of this compound, the primary site of oxidation is the secondary hydroxyl group, as the carbon-chlorine bonds are stable under typical alcoholic oxidation conditions. researchgate.netscribd.com The selective oxidation of a secondary alcohol in the presence of other functionalities is a well-established strategy in organic synthesis. organic-chemistry.org Reagents like chlorine/pyridine (B92270) complexes have been noted for their ability to selectively oxidize secondary alcohols over primary ones. acsgcipr.org Given that this compound only possesses a secondary alcohol, these methods are highly effective for its conversion to 1,3-Dichlorobutan-2-one without affecting the chloro substituents.

Oxidizing Reagent SystemTypical ApplicationNotes
Jones Reagent (CrO₃/H₂SO₄)Oxidation of 1° and 2° alcohols. numberanalytics.comStrongly acidic conditions.
PCC (Pyridinium Chlorochromate)Oxidation of 1° alcohols to aldehydes, 2° alcohols to ketones. numberanalytics.comMilder, non-aqueous conditions.
TEMPO/NaOClSelective oxidation of 1° and 2° alcohols. organic-chemistry.orgCatalytic, often used under mild basic or neutral conditions.
IBX (o-Iodoxybenzoic acid)Oxidation of alcohols to carbonyls. organic-chemistry.orgMetal-free oxidant, often used in DMSO.
Cl₂/PyridineSelective oxidation of 2° alcohols. acsgcipr.orgCan favor secondary alcohols in competitive oxidations.

Reduction Reactions

The reduction of this compound primarily involves the transformation of the alcohol functional group into an alkane, effectively removing the oxygen atom. Direct reduction of an alcohol is generally not feasible because the hydroxide ion (OH⁻) is a very poor leaving group. libretexts.org

Therefore, a two-step strategy is typically employed:

Conversion to a Good Leaving Group: The hydroxyl group is first converted into a species that can be easily displaced by a nucleophile. A common method is the formation of a sulfonate ester, such as a tosylate, by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine.

Nucleophilic Substitution with Hydride: The resulting tosylate is then treated with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile and displaces the tosylate group via an SN2 reaction. libretexts.org

This two-step process effectively reduces the C-O bond to a C-H bond, converting this compound into 1,3-Dichlorobutane. The stereochemistry at the C-2 center would be inverted during the SN2 displacement of the tosylate.

An alternative, though less direct, reduction pathway involves the dehydration of the alcohol to an alkene, followed by catalytic hydrogenation. However, dehydration of this compound could lead to a mixture of isomeric dichlorobutenes, potentially complicating the synthesis. youtube.com

Pathways for Dehalogenation

Dehalogenation of vicinal dihaloalkanes is a well-established process that can proceed through various mechanisms. rsc.org In the case of this compound, which is a vicinal dichlorohydrin, reductive dehalogenation can be achieved using various reagents. One common method involves the use of metals, such as zinc, in a suitable solvent. stackexchange.comyoutube.com The reaction with zinc typically proceeds via an oxidative insertion of the metal into a carbon-halogen bond, leading to the formation of an organozinc intermediate which then eliminates the second halogen to form an alkene. stackexchange.com

Another pathway for dehalogenation is through microbial action. Certain anaerobic microorganisms are capable of reductive dehalogenation, where halogen atoms are removed and replaced by hydrogen atoms. epa.govnih.gov This process is often dependent on the presence of specific enzymes that can be induced by the halogenated compound itself or by structurally similar molecules. epa.gov

The reaction can be generalized as follows:

Cl-CH₂-CH(OH)-CH(Cl)-CH₃ + [Reducing Agent] → CH₂=CH-CH(OH)-CH₃ + Byproducts

The specific products of dehalogenation will depend on the reaction conditions. For instance, the use of a strong reducing agent might lead to the complete removal of both chlorine atoms, while milder conditions could result in the formation of monochlorinated butenols.

Selective Reduction of the Hydroxyl Group

The selective reduction of the hydroxyl group in the presence of halogen atoms is a challenging transformation due to the reactivity of the C-Cl bonds. However, specific reagents and conditions can favor the deoxygenation of the secondary alcohol. Methods for the reduction of secondary alcohols often involve the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a hydride ion. scirp.org

One approach involves the use of silane-based reducing agents in the presence of a Lewis acid catalyst. For example, chlorodiphenylsilane with a catalytic amount of indium trichloride (B1173362) has been shown to be highly chemoselective for the reduction of secondary alcohols. organic-chemistry.org This system can potentially reduce the hydroxyl group of this compound to a C-H bond while leaving the chloro groups intact.

The general transformation can be represented as:

Cl-CH₂-CH(OH)-CH(Cl)-CH₃ + [Selective Reducing Agent] → Cl-CH₂-CH₂-CH(Cl)-CH₃

The success of this selective reduction hinges on the ability of the chosen reagent to differentiate between the hydroxyl group and the chloro substituents.

Elimination Reactions

Elimination reactions of this compound can lead to the formation of various unsaturated halogenated butene isomers. These reactions are typically promoted by bases and can proceed through different mechanistic pathways, primarily E1 and E2. byjus.comwikipedia.org

Formation of Unsaturated Halogenated Butene Isomers

The treatment of this compound with a base can result in the elimination of a molecule of hydrogen chloride (HCl) to form a double bond. The position of the double bond will depend on which proton is abstracted by the base. Abstraction of a proton from the C-1 position would lead to the formation of 1,3-dichlorobut-1-ene, while abstraction from the C-3 position would yield 1,3-dichlorobut-2-ene. Further elimination of a second molecule of HCl could potentially lead to the formation of dienes.

The potential products of a single dehydrochlorination event are:

1,3-dichlorobut-1-ene

1,3-dichlorobut-2-ene (as E/Z isomers)

The distribution of these isomers will be influenced by the reaction conditions and the stereochemistry of the starting material.

Mechanistic Differentiation: E1 Versus E2 Processes and Resulting Product Distribution

The competition between E1 and E2 elimination pathways is governed by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate. libretexts.orglibretexts.org

E2 Mechanism: This is a one-step, bimolecular process that is favored by strong, non-bulky bases. wikipedia.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com For this compound, an E2 reaction would involve the concerted abstraction of a proton by the base and the departure of a chloride ion. The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group. wikipedia.org

E1 Mechanism: This is a two-step, unimolecular process that proceeds through a carbocation intermediate. wikipedia.org It is favored by weak bases and polar, protic solvents that can stabilize the carbocation. libretexts.org The rate-determining step is the formation of the carbocation. For this compound, the formation of a secondary carbocation at either C-1 or C-3 is possible. The stability of this carbocation will influence the reaction rate.

The product distribution is a direct consequence of the operative mechanism. Zaitsev's rule generally predicts that the more substituted alkene will be the major product in elimination reactions. youtube.com However, the use of a bulky base can favor the formation of the less substituted (Hofmann) product. The regioselectivity and stereoselectivity of the elimination will be a key determinant of the final isomeric mixture of unsaturated halogenated butenes.

Derivatization and Functionalization Strategies

The hydroxyl group of this compound serves as a key site for derivatization, allowing for the synthesis of a variety of functionalized compounds through etherification and esterification reactions.

Etherification and Esterification Chemistry

Etherification:

The conversion of the secondary alcohol in this compound to an ether can be achieved through various methods, with the Williamson ether synthesis being a prominent example. wikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com

The general scheme for the Williamson ether synthesis is as follows:

Deprotonation: Cl-CH₂-CH(OH)-CH(Cl)-CH₃ + Base → Cl-CH₂-CH(O⁻)-CH(Cl)-CH₃ + [Conjugate Acid of Base]

Nucleophilic Substitution: Cl-CH₂-CH(O⁻)-CH(Cl)-CH₃ + R-X → Cl-CH₂-CH(OR)-CH(Cl)-CH₃ + X⁻

The choice of the base and the alkylating agent (R-X) is crucial for the success of the reaction. The reaction is generally most effective with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com Intramolecular etherification can also occur, particularly if the molecule contains another suitable leaving group, potentially leading to the formation of cyclic ethers like epoxides. wikipedia.org

Esterification:

The hydroxyl group of this compound can be readily converted to an ester. Halohydrin esters are valuable synthetic intermediates. rsc.org A common method for esterification is the reaction of the alcohol with an acyl halide or an acid anhydride, often in the presence of a base like pyridine to neutralize the acid byproduct. rsc.orgresearchgate.net

The reaction with an acyl chloride can be represented as:

Cl-CH₂-CH(OH)-CH(Cl)-CH₃ + R-COCl → Cl-CH₂-CH(O-CO-R)-CH(Cl)-CH₃ + HCl

The regioselective synthesis of such esters can be influenced by the choice of catalyst and reaction conditions. rsc.orgresearchgate.net For instance, the use of certain pyridine derivatives has been shown to improve both the yield and regioselectivity in the reaction of epoxides with acyl halides to form halohydrin esters. rsc.org

Synthesis of Nitrogen and Sulfur Containing Derivatives

The reactivity of the two chloro-substituents in this compound offers pathways for the synthesis of various nitrogen and sulfur-containing heterocyclic and acyclic derivatives. The presence of a hydroxyl group in proximity to the electrophilic carbon centers allows for competing and sequential reactions, leading to a diversity of potential products. The regioselectivity of these reactions is influenced by the nature of the nucleophile, the reaction conditions, and the relative reactivity of the primary and secondary carbon-chlorine bonds.

The primary reaction mechanisms involved are nucleophilic substitution (both direct and intramolecular) and cyclization reactions. Due to the arrangement of the functional groups, the formation of four-membered rings, such as azetidines and thietanes, is a significant possibility.

Synthesis of Nitrogen-Containing Derivatives

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, can lead to the formation of amino-substituted butanols or cyclized products like azetidines. The reaction pathway is highly dependent on the reaction conditions and the stoichiometry of the reactants.

With a primary amine, initial nucleophilic attack can occur at either the C1 or C3 position. Attack at the primary C1 position is generally favored due to less steric hindrance, leading to the formation of a 1-amino-3-chlorobutan-2-ol intermediate. This intermediate can then undergo an intramolecular cyclization via a nucleophilic attack of the secondary amine on the C3 carbon, resulting in the formation of a substituted azetidin-2-ylmethanol (B112356) derivative. This cyclization is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. A one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium has been demonstrated as a simple and efficient cyclocondensation method. organic-chemistry.org

Alternatively, if the reaction is carried out with an excess of the amine, double substitution can occur, yielding a 1,3-diaminobutan-2-ol. The relative yields of these products can be controlled by modulating the reaction temperature and the molar ratio of the reactants.

A study on the reaction of 4-chloro-2-butanol with isopropyl amine showed that the reaction can proceed through an intramolecular substitution (SNi) mechanism, initially forming 2-methyloxetane, which then reacts further with the amine. researchgate.net A similar pathway can be envisioned for this compound, where initial formation of an epoxide or an oxetane (B1205548) could be an intermediate step, followed by nucleophilic ring-opening by the amine.

The synthesis of 3,3-dichloroazetidines has been reported from α,α-dichloro-β-hydroxy imines, which highlights the feasibility of forming azetidine (B1206935) rings even with the presence of multiple halogen substituents. nih.gov

ReactantReagentProduct(s)Reaction Type
This compoundPrimary Amine (e.g., R-NH₂) (1 equivalent)2-(1-Hydroxyethyl)azetidine derivativeNucleophilic Substitution followed by Intramolecular Cyclization
This compoundPrimary Amine (e.g., R-NH₂) (excess)1,3-Bis(alkylamino)butan-2-olNucleophilic Substitution
This compoundSecondary Amine (e.g., R₂NH)1,3-Bis(dialkylamino)butan-2-olNucleophilic Substitution

Table 1: Plausible Nitrogen-Containing Derivatives from this compound

Synthesis of Sulfur-Containing Derivatives

The reaction of this compound with sulfur nucleophiles, such as thiols or sulfide (B99878) salts, is expected to yield thioethers or cyclized sulfur-containing heterocycles. Sulfur nucleophiles are generally considered "soft" and highly nucleophilic, which often leads to efficient substitution reactions. libretexts.orgmsu.edu

Reaction with a thiol (R-SH) in the presence of a base to form the thiolate anion (R-S⁻) would likely proceed via a nucleophilic attack on the primary carbon (C1), displacing the chloride to form a 3-chloro-1-(alkylthio)butan-2-ol. This intermediate can then undergo a subsequent reaction. If another equivalent of the same or a different thiol is used, a 1,3-bis(alkylthio)butan-2-ol can be synthesized.

A particularly interesting pathway is the reaction with a sulfide source, such as sodium sulfide (Na₂S). This can lead to the formation of a four-membered sulfur-containing heterocycle, a thietane (B1214591). The reaction would proceed via a double displacement mechanism. The first substitution would form a thiolate intermediate, which would then undergo an intramolecular SN2 reaction to form the thietane ring. The synthesis of thietanes from 1,3-dihaloalkanes and sodium sulfide is a well-established method. nih.govthieme-connect.de Given the structure of this compound, the expected product would be a 2-(1-hydroxyethyl)thietane.

The synthesis of thietane-3-ols from (1-chloromethyl)oxiranes and hydrogen sulfide further supports the feasibility of forming hydroxyl-substituted thietanes from chlorohydrin precursors. nih.gov Another approach for thietane synthesis is the ring expansion of thiiranes, which could be a potential, albeit more indirect, route starting from a derivative of this compound. rsc.org

ReactantReagentProduct(s)Reaction Type
This compoundThiol (R-SH) / Base3-Chloro-1-(alkylthio)butan-2-ol, 1,3-Bis(alkylthio)butan-2-olNucleophilic Substitution
This compoundSodium Sulfide (Na₂S)2-(1-Hydroxyethyl)thietaneDouble Nucleophilic Substitution / Intramolecular Cyclization

Table 2: Plausible Sulfur-Containing Derivatives from this compound

Stereochemical Investigations of 1,3 Dichlorobutan 2 Ol

Elucidation of Chirality and Stereoisomerism in 1,3-Dichlorobutan-2-ol

This compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. brainly.compearson.com The presence of these stereocenters gives rise to multiple stereoisomers, which are molecules with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.orgalevelh2chemistry.com In the case of this compound, with two chiral centers, a maximum of four stereoisomers can exist. libretexts.orgalevelh2chemistry.com These stereoisomers can be classified as either enantiomers or diastereomers.

Characterization of Enantiomeric and Diastereomeric Forms of this compound

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. askfilo.com Diastereomers, on the other hand, are stereoisomers that are not mirror images of one another. askfilo.com The four possible stereoisomers of this compound consist of two pairs of enantiomers.

Assignment of (R) and (S) Configurations Utilizing Cahn-Ingold-Prelog Rules

The absolute configuration of each chiral center in the stereoisomers of this compound can be designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is assigned as (R) (from the Latin rectus, meaning right). If the sequence is counterclockwise, it is assigned as (S) (from the Latin sinister, meaning left). libretexts.org

The four stereoisomers of this compound can be designated as (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one pair of enantiomers, while the (2R,3S) and (2S,3R) isomers form the other enantiomeric pair. The relationship between any enantiomeric pair and the other is diastereomeric.

Conformational Analysis via Fischer and Newman Projections

Fischer and Newman projections are valuable tools for visualizing and analyzing the three-dimensional structures and conformations of stereoisomers.

Fischer Projections: In a Fischer projection, the chiral center is represented by the intersection of a horizontal and a vertical line. The horizontal lines represent bonds coming out of the plane of the paper towards the viewer, while the vertical lines represent bonds going into the plane of the paper away from the viewer. This representation is particularly useful for comparing the configurations of different stereoisomers. pearson.com

Newman Projections: A Newman projection provides a view down a specific carbon-carbon bond axis. youtube.com The front carbon is represented by a dot, and the back carbon by a circle. The substituents on each carbon are shown radiating from the center of the dot and the circumference of the circle. Newman projections are instrumental in analyzing the rotational conformations (conformers) around a single bond and their relative stabilities, such as staggered and eclipsed conformations. youtube.com For this compound, analyzing the different staggered and eclipsed conformers helps in understanding steric hindrance and energetic preferences.

Identification and Significance of Meso Compounds in this compound Analogs

A meso compound is an achiral compound that has chiral centers. alevelh2chemistry.com This occurs when a molecule possesses an internal plane of symmetry that makes it superimposable on its mirror image, despite having stereocenters. alevelh2chemistry.comorgoreview.com Consequently, a meso compound is optically inactive. alevelh2chemistry.com

For a molecule to be a meso compound, it must have two or more stereocenters and an internal plane of symmetry. libretexts.org In the case of analogs of this compound, such as 2,3-dichlorobutane (B1630595), a meso form exists. alevelh2chemistry.comorgoreview.comlibretexts.org The (2R,3S) and (2S,3R) isomers of 2,3-dichlorobutane are identical and represent a single meso compound because one is simply a 180-degree rotation of the other, and it possesses a plane of symmetry. libretexts.orgorgoreview.com This reduces the total number of unique stereoisomers for 2,3-dichlorobutane to three: a pair of enantiomers ((2R,3R) and (2S,3S)) and the meso form. libretexts.orgorgoreview.com

However, for this compound, the substituents on the two chiral carbons (C2 and C3) are different. The groups on C2 are -H, -OH, -CH(Cl)CH3, and -CH2Cl. The groups on C3 are -H, -Cl, -CH(OH)CH2Cl, and -CH3. Due to this lack of symmetry, no internal plane of symmetry can exist, and therefore, this compound does not have a meso form. All four possible stereoisomers are chiral.

Chiral Resolution Techniques for Enantiomeric Separation of this compound

The separation of a racemic mixture (an equal mixture of two enantiomers) into its individual enantiomers is known as chiral resolution. Since enantiomers have identical physical properties such as boiling point and solubility, standard separation techniques like distillation or crystallization are ineffective. slideshare.net Resolution of this compound would typically involve one of the following methods:

Formation of Diastereomers: The most common method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. ed.gov These diastereomers have different physical properties and can be separated by conventional methods like fractional crystallization or chromatography. slideshare.net After separation, the resolving agent is removed to yield the pure enantiomers of this compound.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation.

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Application of Stereoselective Catalysis in this compound Chemistry

Stereoselective catalysis aims to produce a specific stereoisomer of a product in a chemical reaction. This is highly desirable as often only one stereoisomer possesses the desired biological or chemical activity. For the synthesis of a particular stereoisomer of this compound, stereoselective methods would be employed.

For instance, the reduction of a prochiral ketone precursor, 1,3-dichlorobutan-2-one (B96724), using a chiral reducing agent or a catalyst could lead to the preferential formation of one enantiomer of this compound over the other. Similarly, stereoselective halogenation or hydroxylation of a suitable alkene precursor using chiral catalysts could also be a viable route to obtaining enantiomerically enriched this compound. nih.govnih.gov The development of such catalytic systems is a significant area of research in organic synthesis.

Advanced Analytical Characterization of 1,3 Dichlorobutan 2 Ol

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1,3-dichlorobutan-2-ol. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the protons in its different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms. For a related compound, 1,3-dichloro-2-propanol, the methine proton (CH-OH) and the methylene (B1212753) protons adjacent to the chlorine atoms (CH₂Cl) show characteristic downfield shifts. chemicalbook.com It is anticipated that the spectrum of this compound would show a doublet for the methyl protons, a multiplet for the methine proton adjacent to the hydroxyl group, and complex multiplets for the methine and methylene protons adjacent to the chlorine atoms due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, four distinct signals are expected, corresponding to the four unique carbon atoms. The carbons bonded to the electronegative oxygen and chlorine atoms will be deshielded and thus appear at higher chemical shifts (downfield). For instance, in butan-2-ol, the carbon atom attached to the hydroxyl group (C-2) resonates at approximately 69.3 ppm. docbrown.info The presence of chlorine atoms in this compound would further shift the signals of the adjacent carbons downfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. chemconnections.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds Note: Predicted values for this compound are based on data from analogous compounds.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for Butan-2-ol docbrown.infoExperimental Chemical Shift (ppm) for 1,3-Dichloro-2-propanol researchgate.net
C1 (-CH₂Cl)45-55-~48
C2 (-CHOH)70-8069.3~72
C3 (-CHCl)60-7032.1 (CH₂)-
C4 (-CH₃)15-2522.8-

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl chain will appear in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibrations typically occur in the fingerprint region, between 600 and 800 cm⁻¹, and can provide information about the conformation of the molecule. A comparison of IR and Raman spectroscopy has been conducted on related compounds like 1-butanol (B46404) to understand the effects of hydrogen bonding. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Cl bonds are expected to produce strong signals in the Raman spectrum. nih.gov For related compounds like t-butyl alcohol, Raman spectra have been used to perform complete vibrational assignments. researchgate.net The combination of IR and Raman data allows for a more complete picture of the vibrational modes of this compound.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: These are general expected ranges and can vary based on the specific molecular environment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
O-HStretching3200-3600 (broad)3200-3600 (weak)
C-HStretching2850-30002850-3000
C-OStretching1000-1260Weak
C-ClStretching600-800600-800 (strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The monoisotopic mass of this compound is 141.995220 Da. chemspider.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ may be weak or absent, which is common for alcohols. libretexts.orgdocbrown.info Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.orgdocbrown.info

For this compound, alpha-cleavage could result in the loss of a chloromethyl radical (•CH₂Cl) or a 1-chloroethyl radical (•CHClCH₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). The loss of a water molecule ([M-H₂O]⁺) is also a likely fragmentation pathway.

Table 3: Predicted Key Mass Fragments for this compound Note: m/z values are based on the most abundant isotopes.

Fragmentation PathwayResulting IonPredicted m/z
Molecular Ion[C₄H₈Cl₂O]⁺142
Loss of HCl[C₄H₇ClO]⁺106
Loss of H₂O[C₄H₆Cl₂]⁺124
Alpha-cleavage (loss of •CH₂Cl)[CH₃CH(OH)CHCl]⁺93
Alpha-cleavage (loss of •CHClCH₃)[CH₂(OH)CH₂Cl]⁺79

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for resolving its different isomers.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it also allows for the identification of the separated components.

The selection of an appropriate GC column is critical for achieving good separation. A polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or a modified polysiloxane, is generally suitable for the analysis of alcohols. For the analysis of related compounds like 4-chloro-1-butanol, a GC-MS method has been developed and validated. nih.gov Such a method would likely involve a capillary column and temperature programming to ensure efficient separation and good peak shape. The use of an internal standard can improve the accuracy and precision of quantification.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For a molecule like this compound, which has two chiral centers, chiral HPLC is the method of choice for separating the four possible stereoisomers (enantiomers and diastereomers).

Lack of Publicly Available X-ray Crystallography Data for this compound

As of the current date, a thorough search of scientific literature and chemical databases has not revealed any publicly available X-ray crystallography data for the solid-state structural determination of this compound. While information regarding its molecular formula (C4H8Cl2O), IUPAC name, and various computed properties are accessible through databases like PubChem, experimental data on its crystal structure is absent from the public domain. nih.govchemspider.com

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for determining the solid-state structure of a chemical compound, offering insights into bond lengths, bond angles, and intermolecular interactions. However, this analysis is contingent upon the successful growth of a single crystal of the compound, which can be a challenging and time-consuming process.

The absence of published X-ray crystallography data for this compound suggests that either the analysis has not yet been performed, the results have not been published in a publicly accessible format, or the compound does not readily form crystals suitable for single-crystal X-ray diffraction analysis.

Consequently, a detailed discussion on the solid-state structure of this compound, including specific crystallographic parameters and detailed research findings, cannot be provided at this time. Further research and experimental work would be required to determine the crystal structure of this compound.

Computational and Theoretical Studies of 1,3 Dichlorobutan 2 Ol

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. choderalab.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about the molecule's conformational dynamics and its interactions with the surrounding environment. youtube.com

Due to the presence of several single bonds, the 1,3-dichlorobutan-2-ol molecule is flexible and can adopt various spatial arrangements, or conformations. Molecular dynamics simulations are an excellent tool for exploring the conformational landscape of such molecules. By simulating the molecule's motion over time, different stable and metastable conformations can be identified, and the energetic barriers between them can be estimated.

The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule can significantly influence its biological activity and physical properties. For this compound, the orientation of the chloro and hydroxyl groups relative to each other will be a key determinant of its conformational energy.

Dihedral Angle (Cl-C-C-O)Illustrative Relative Energy (kcal/mol)Conformation Type
60°0.0Gauche (stable)
180°1.2Anti (stable)
4.5Eclipsed (unstable)

Note: This table provides an illustrative example of the kind of data obtained from a conformational analysis, showing the relative energies of different conformers.

The behavior of this compound in a solution is governed by its interactions with solvent molecules. jlu.edu.cn MD simulations can explicitly model these interactions, providing insights into solvation and how the solvent influences the solute's conformation and dynamics. researchgate.netacs.org The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of a hydrogen-bonding network with protic solvents like water. nih.govrsc.org

Simulations can quantify the strength and lifetime of these hydrogen bonds and analyze the structure of the solvent shell around the molecule. This information is vital for understanding the solubility and transport properties of this compound. The simulations can also shed light on how the molecule interacts with itself to form aggregates at higher concentrations. nih.gov

Reaction Pathway Modeling and Transition State Theory Applications

Computational methods can be used to explore the potential chemical reactions that this compound might undergo. acs.org By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, including the structures of reactants, products, and any intermediates. nih.gov

A crucial aspect of this modeling is the identification of the transition state, which is the highest energy point along the minimum energy reaction path. bath.ac.uk According to Transition State Theory, the energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. asrb.org.in Computational methods can be used to calculate the geometry and energy of the transition state with high accuracy. nih.gov

For this compound, reaction pathway modeling could be applied to study, for example, its decomposition pathways or its reaction with other chemical species. This provides valuable information on its chemical stability and potential transformation products in various environments.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are computational methods used to predict the biological activity of a chemical compound based on its molecular structure. These studies are pivotal in the early stages of drug discovery and toxicology, as they help in prioritizing compounds for further experimental testing. For this compound, a comprehensive SAR study is not readily found in existing literature. However, an analysis of its computationally predicted properties provides a preliminary understanding of its potential biological interactions.

Detailed Research Findings

The biological activity of a molecule is intrinsically linked to its physicochemical properties. For halogenated compounds like this compound, properties such as lipophilicity, polarity, and molecular size play a crucial role. The positions of the chlorine atoms and the hydroxyl group on the butane (B89635) backbone create specific electronic and steric environments that can influence how the molecule interacts with biological macromolecules.

Interactive Data Table of Computed Properties for Dichlorobutanol Isomers

The following table presents key in silico predicted properties for this compound and some of its isomers. These descriptors are fundamental in QSAR (Quantitative Structure-Activity Relationship) models.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
This compound C4H8Cl2O143.011.21120.2
1,4-Dichlorobutan-2-ol C4H8Cl2O143.011.11120.2
2,3-Dichlorobutan-1-ol C4H8Cl2O143.011.21120.2
(Z)-3,4-dichlorobut-3-en-2-ol C4H6Cl2O140.991.31120.2

Data sourced from PubChem. nih.govnih.govnih.govnih.gov

From the table, we can observe that while the molecular weight and the count of hydrogen bond donors and acceptors are identical for the saturated isomers, their predicted lipophilicity (XLogP3-AA) shows slight variations. XLogP is a measure of hydrophobicity, which can influence a compound's ability to cross cell membranes. The unsaturated analogue, (Z)-3,4-dichlorobut-3-en-2-ol, has a slightly higher XLogP3-AA value, suggesting it is marginally more lipophilic.

The Topological Polar Surface Area (TPSA) is another critical descriptor, which is related to the polarity of a molecule and is often used to predict drug transport properties. For all the listed dichlorobutanol isomers, the TPSA is the same, which is expected as they all contain one hydroxyl group and the contribution of the chlorine atoms to this specific descriptor is limited.

In the absence of specific biological activity data for this compound, a definitive SAR cannot be established. However, based on general principles of SAR for halogenated hydrocarbons, the presence of chlorine atoms is known to increase the electrophilicity of the molecule, which can be a factor in its reactivity and potential toxicity. The specific positioning of the chlorine atoms in this compound, adjacent to and one carbon removed from the hydroxyl group, will create a unique electronic distribution that would be a key determinant in any potential biological activity.

Research Applications of 1,3 Dichlorobutan 2 Ol As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1,3-Dichlorobutan-2-ol, possessing both hydroxyl and chloro- functional groups, theoretically positions it as a valuable building block in organic synthesis. The hydroxyl group can undergo oxidation or esterification, while the chlorine atoms can be substituted by various nucleophiles, paving the way for the construction of more complex molecular architectures.

Strategic Utility in Pharmaceutical Synthesis

While its direct application in the synthesis of pharmaceuticals is not extensively documented in publicly available literature, related chlorinated alcohols and their ketone precursors are recognized as important intermediates. For instance, compounds like 3-chloro-2-butanol (B1620176) serve as intermediates in the production of various pharmaceuticals. ontosight.ai The structural similarity suggests that this compound could potentially be employed in analogous synthetic pathways.

The synthesis of triazole-based antifungal agents often involves intermediates with halogen functionalities. mdpi.comfrontiersin.org Although specific examples using this compound are not detailed, the general synthetic strategies for novel antifungal compounds often rely on the reactivity of such halogenated precursors. unisi.itfrontiersin.orgmdpi.comconicet.gov.ar

Application in Agrochemical Development

In the field of agrochemicals, chlorinated compounds are integral to the synthesis of many active ingredients. emcochemicals.com While direct evidence for the use of this compound is scarce, its structural analog, 4-chlorobutyl acetate, is utilized in the production of agrochemicals. cymitquimica.com This suggests a potential, though not explicitly documented, role for this compound in this sector. The development of liquid pesticide formulations sometimes includes specialized alcoholic solvents, though currently, compounds like 3-methoxy-3-methyl-1-butanol are more commonly cited. google.com

Contribution to the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. mdpi.comfrontiersin.org The structure of this compound, with its reactive chlorine and hydroxyl groups, makes it a theoretical candidate for intramolecular cyclization reactions to form substituted heterocycles. For instance, the cyclization of amino alcohols with carbon dioxide is a known method for producing cyclic carbamates, and the presence of a good leaving group like chlorine can influence the ring size of the resulting heterocycle. mdpi.com While specific examples of the cyclization of this compound are not readily found, the synthesis of oxazolo[3,2-c]pyrimidines has been achieved using the related compound 1,4-dichlorobutane. researchgate.net

Significance in Polymer Chemistry and Advanced Material Science

The di-functional nature of this compound suggests its potential as a monomer or cross-linking agent in polymer synthesis. The hydroxyl group could participate in the formation of polyesters or polyurethanes, while the chlorine atoms could be used for subsequent polymer modifications.

There is limited direct information on the incorporation of this compound into polymers. However, the use of various diols in the synthesis of polyurethanes is well-established. google.com In the realm of epoxy resins, which are typically formed from epichlorohydrin (B41342) and polyphenolic compounds, a chlorinated alcohol like this compound could potentially be converted into a dichlorinated epoxide, a monomer that could impart specific properties such as flame retardancy to the final polymer. specialchem.comnih.govpageplace.de Studies on the interaction of solvents with polyurethanes have utilized the isomeric 1,4-dichlorobutane. researchgate.net

Investigation of Biochemical and Enzymatic Transformations (e.g., with Haloalkane Dehalogenases)

A significant area of research for halogenated aliphatic compounds is their transformation by microbial enzymes, particularly haloalkane dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds, a key step in the biodegradation of many environmental pollutants. nih.gov

Haloalkane dehalogenases exhibit broad substrate specificity and are known to act on chlorinated aliphatic alcohols. asm.orgresearchgate.net The enzyme LinB, from Sphingomonas paucimobilis UT26, has been shown to dehalogenate not only monochloroalkanes and dichloroalkanes but also chlorinated aliphatic alcohols. asm.org While a detailed kinetic analysis of LinB with this compound is not available, the enzyme's known activity profile suggests it is a likely substrate. Similarly, the haloalkane dehalogenase DhlA from Xanthobacter autotrophicus GJ10 is known to hydrolyze dihaloalkanes to the corresponding halogenated alcohols. uniprot.org The enzymatic conversion of these compounds is of great interest for bioremediation and the synthesis of chiral building blocks. muni.cz

Below is a table summarizing the substrate classes for the haloalkane dehalogenase LinB, indicating its potential to act on compounds like this compound.

Substrate ClassActivity of LinBReference
Monochloroalkanes (C3-C10)Good asm.org
DichloroalkanesGood asm.org
BromoalkanesGood asm.org
Chlorinated Aliphatic AlcoholsGood asm.orgresearchgate.net
Multihalogenated AlkanesNo Activity asm.org
Chlorinated Aliphatic AcidsNo Activity asm.org

Utilization in the Development of Novel Chemical Probes and Reagents

The reactivity of the chlorine and hydroxyl groups in this compound could theoretically be exploited for the development of chemical probes and reagents. For example, it could act as a bifunctional linker to connect two different molecules or to attach to a solid support for affinity chromatography. However, there is currently a lack of specific research literature detailing the use of this compound for these applications. The development of bifunctional linkers is an active area of research, but specific roles for this compound have not been highlighted. advatechgroup.com

Q & A

Q. What laboratory synthesis routes are available for 1,3-Dichlorobutan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or halogenation of butan-2-ol derivatives. For example, adapting methods for analogous chlorinated alcohols (e.g., 1,4-Dichloro-2-butanol), chlorination agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) may be used under controlled anhydrous conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or ethers), and temperature (typically 0–40°C) to minimize side reactions like over-chlorination. Monitoring via thin-layer chromatography (TLC) or GC-MS ensures intermediate control .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR can resolve stereochemistry (e.g., coupling constants for vicinal protons) and confirm chlorine positions. 13^13C NMR identifies carbon environments (e.g., Cl-induced deshielding).
  • Infrared (IR) Spectroscopy : Detects O-H and C-Cl stretches (~3200 cm⁻¹ and ~600 cm⁻¹, respectively).
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of HCl or H₂O) validate molecular structure.
  • Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected peaks) may arise from impurities or solvent interactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) and re-analysis under standardized conditions (e.g., deuterated solvents) are recommended .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should evaluate:
  • Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) at 25–100°C.
  • Light Sensitivity : UV-Vis spectroscopy under controlled light exposure.
  • Hydrolytic Degradation : Monitor pH-dependent hydrolysis (e.g., in aqueous buffers) via HPLC or conductivity measurements.
  • Storage Recommendations : Store in amber glass under inert gas (N₂/Ar) at 4°C to suppress oxidation or hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during this compound synthesis?

  • Methodological Answer : Regioselectivity in chlorination is influenced by steric and electronic factors. For example, bulky chlorinating agents (e.g., PCl₅) may favor attack at less hindered positions, while polar solvents stabilize transition states. Computational modeling (DFT) can predict energy barriers for competing pathways. Experimental validation via kinetic studies (e.g., varying reagent addition rates) quantifies selectivity trends .

Q. How can contradictions in reported physicochemical properties (e.g., boiling point, solubility) be systematically addressed?

  • Methodological Answer :
  • Data Validation : Cross-reference measurements with pure samples (≥99% purity via GC-MS).
  • Standardized Protocols : Use IUPAC-recommended methods for boiling point determination (e.g., ebulliometry under reduced pressure).
  • Solubility Studies : Employ shake-flask or HPLC methods in controlled solvents (e.g., water, ethanol).
  • Meta-Analysis : Compare datasets from peer-reviewed journals (e.g., NIST databases) to identify outliers and methodological biases .

Q. What advanced strategies are used to study the environmental fate of this compound and its degradation products?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301/302 protocols with activated sludge or soil microcosms, monitoring via LC-MS/MS for metabolites (e.g., dichloroacetone).
  • Photolytic Degradation : Exclude to UV light (λ=254 nm) in aqueous solutions, tracking chloride ion release via ion chromatography.
  • Ecotoxicology : Assess toxicity using Daphnia magna or algal bioassays (OECD 202/201).
  • Waste Management : Follow spill containment protocols (e.g., sand absorption, neutralization) to prevent aquatic contamination .

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